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Application Notes and Protocols: Selective
Removal of the Mmt Group
For Researchers, Scientists, and Drug Development Professionals

Introduction
The 4-methoxytrityl (Mmt) group is a valuable acid-labile protecting group frequently employed

in the synthesis of complex organic molecules, particularly in solid-phase peptide synthesis

(SPPS). Its heightened acid sensitivity compared to other trityl-based protecting groups like

trityl (Trt) and 4-methyltrityl (Mtt) allows for its selective removal under very mild acidic

conditions. This orthogonality is crucial for synthetic strategies that require the specific

deprotection of one functional group while others, including acid-sensitive groups like tert-

butoxycarbonyl (Boc) and tert-butyl (tBu) ethers, remain intact.[1][2][3]

These application notes provide detailed protocols for the selective removal of the Mmt group

from amines and thiols, particularly in the context of on-resin peptide modification. The

conditions outlined are designed to ensure high-yield deprotection of the Mmt group while

preserving the integrity of other protecting groups and the solid support linkage.

Principle of Orthogonal Deprotection
Orthogonal protection is a strategy in chemical synthesis that allows for the deprotection of one

functional group without affecting others in the molecule.[2] The selective removal of the Mmt
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group is a prime example of this principle. The Mmt group is significantly more labile to acid

than other common protecting groups used in Fmoc-based SPPS, such as Boc and tBu.[1][3]

This difference in acid lability enables the use of very dilute acid to cleave the Mmt group,

leaving more robust acid-sensitive groups untouched.

The general order of acid lability for common trityl-based protecting groups is: Trt < Mtt < Mmt.

[4] This allows for a tiered deprotection strategy where the Mmt group can be removed first,

followed by Mtt and then Trt with increasing acid concentrations.

Experimental Protocols
Materials and Reagents

Resin-bound peptide or substrate: Containing an Mmt-protected functional group (e.g.,

Lys(Mmt), Cys(Mmt)).

Dichloromethane (DCM): Anhydrous, peptide synthesis grade.

Trifluoroacetic acid (TFA): Reagent grade.

Triisopropylsilane (TIS) or Triethylsilane (TES): As carbocation scavengers.[5]

N,N-Dimethylformamide (DMF): Peptide synthesis grade.

Methanol (MeOH): Reagent grade.

N,N-Diisopropylethylamine (DIPEA): Reagent grade.

Hexafluoroisopropanol (HFIP): Reagent grade.

Trifluoroethanol (TFE): Reagent grade.

Acetic acid (AcOH): Reagent grade.

Hydroxybenzotriazole (HOBt): Reagent grade.

Solid-phase synthesis vessel.

Shaker or vortex mixer.
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Filtration apparatus.

Protocol 1: Standard Mmt Deprotection using Dilute TFA
This is the most common and reliable method for the selective removal of the Mmt group.

Workflow Diagram:
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Start: Resin with Mmt-protected peptide

Swell resin in DCM

Prepare 1-2% TFA in DCM
with 2-5% TIS

Treat resin with TFA/TIS/DCM solution
(e.g., 2 x 30 min)

Wash with DCM

Wash with 10% DIPEA in DMF

Wash with DMF

End: Resin with deprotected functional group

Click to download full resolution via product page

Caption: Workflow for selective Mmt deprotection using dilute TFA.

Procedure:
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Swell the Mmt-protected peptidyl-resin in dichloromethane (DCM) for 30 minutes.

Drain the DCM.

Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in

DCM.[6]

Add the TFA/TIS/DCM solution to the resin (approximately 10 mL per gram of resin) and

shake gently at room temperature for 30 minutes.[6]

Drain the solution. A yellowish-orange color in the solution indicates the presence of the

cleaved Mmt cation.

Repeat the treatment with the TFA/TIS/DCM solution for another 30 minutes to ensure

complete deprotection.[6]

Filter the resin and wash thoroughly with DCM (3 x 10 mL) to remove the cleaved Mmt

cations and residual acid.[1]

Wash the resin with methanol (MeOH) (2 x 10 mL).[6]

Neutralize the resin by washing with a solution of 10% N,N-diisopropylethylamine (DIPEA) in

N,N-dimethylformamide (DMF) (2 x 10 mL).[1]

Wash the resin thoroughly with DMF (3 x 10 mL).

The resin is now ready for the next synthetic step.

Protocol 2: Milder Mmt Deprotection using Acetic Acid
For substrates that are particularly sensitive to even dilute TFA, a milder acidic condition can be

employed. This method is particularly effective on hydrophobic resins.[7]

Workflow Diagram:
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Start: Resin with Mmt-protected peptide

Swell resin in DCM

Prepare AcOH/TFE/DCM (1:2:7) solution

Treat resin with AcOH/TFE/DCM solution

Wash with DCM

Wash with 10% DIPEA in DMF

Wash with DMF

End: Resin with deprotected functional group

Click to download full resolution via product page

Caption: Workflow for milder Mmt deprotection using acetic acid.

Procedure:
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Swell the Mmt-protected peptidyl-resin in DCM for 30 minutes.

Drain the DCM.

Prepare a solution of acetic acid (AcOH), trifluoroethanol (TFE), and DCM in a 1:2:7 ratio.

Add the AcOH/TFE/DCM solution to the resin and shake at room temperature. Monitor the

reaction for completion.

Once the deprotection is complete, filter the resin and wash thoroughly with DCM (3 x 10

mL).

Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 x 10 mL).

Wash the resin thoroughly with DMF (3 x 10 mL).

Protocol 3: Alternative Mmt Deprotection using HOBt
An even milder, non-TFA based method involves the use of HOBt.

Procedure:

Swell the Mmt-protected peptidyl-resin in DCM.

Prepare a solution of 0.6 M HOBt in DCM/TFE (1:1).

Add the HOBt solution to the resin and shake at room temperature until deprotection is

complete.

Filter the resin and wash with DCM (3 x 10 mL).

Wash with DMF (3 x 10 mL).

Data Presentation
The following table summarizes the conditions for the selective removal of the Mmt group and

the stability of other common protecting groups under these conditions.
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Logical Relationships in Orthogonal Protection
The following diagram illustrates the hierarchical acid lability of various protecting groups,

which forms the basis for the selective deprotection of Mmt.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11322544/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.peptide.com/custdocs/1181%20lys(mtt).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Lability
(Very Mild Acid)

Medium Lability
(Mild Acid)

Low Lability
(Strong Acid)

Mmt

Mtt

Trt

Boc, tBu

Pbf

Click to download full resolution via product page

Caption: Relative acid lability of common protecting groups.

Conclusion
The selective removal of the Mmt protecting group is a robust and reliable procedure that is

essential for advanced synthetic strategies, particularly in peptide chemistry. The protocols

described herein, especially the use of dilute TFA with a scavenger, provide a high degree of

selectivity, allowing for the deprotection of the Mmt group while leaving other acid-sensitive

protecting groups intact. The choice of the specific deprotection method will depend on the

nature of the substrate and the other functional groups present in the molecule. Careful

execution of these protocols will enable researchers to successfully perform selective on-resin

modifications and synthesize complex target molecules with high purity and yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Protecting group - Wikipedia [en.wikipedia.org]

3. chemia.ug.edu.pl [chemia.ug.edu.pl]

4. peptide.com [peptide.com]

5. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. peptide.com [peptide.com]

7. peptide.com [peptide.com]

To cite this document: BenchChem. [conditions for removing the Mmt group while other
protecting groups are intact]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557264#conditions-for-removing-the-mmt-group-
while-other-protecting-groups-are-intact]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b557264?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Orthogonal_Deprotection_Strategies_for_Trt_Protected_Histidine.pdf
https://en.wikipedia.org/wiki/Protecting_group
https://chemia.ug.edu.pl/sites/default/files/_nodes/strona-chemia/54122/files/cr800323s.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-derivatives-for-peptide-synthesis/
https://pubmed.ncbi.nlm.nih.gov/11322544/
https://pubmed.ncbi.nlm.nih.gov/11322544/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.peptide.com/custdocs/1181%20lys(mtt).pdf
https://www.benchchem.com/product/b557264#conditions-for-removing-the-mmt-group-while-other-protecting-groups-are-intact
https://www.benchchem.com/product/b557264#conditions-for-removing-the-mmt-group-while-other-protecting-groups-are-intact
https://www.benchchem.com/product/b557264#conditions-for-removing-the-mmt-group-while-other-protecting-groups-are-intact
https://www.benchchem.com/product/b557264#conditions-for-removing-the-mmt-group-while-other-protecting-groups-are-intact
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557264?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

